4-Nitrophthalic anhydride

Thermochemistry Isomer stability Process optimization

4-Nitrophthalic anhydride is the para-nitro isomer with demonstrably superior thermodynamic stability (isomerization enthalpy −14.9±7.4 kJ·mol⁻¹ vs 3-nitro), enabling reproducible high-MW polyetherimide synthesis (inherent viscosity 0.46–0.54 dL/g, Tg ~200°C, Td 430–490°C). Substituting the 3-nitro isomer or unsubstituted phthalic anhydride compromises polymer molecular weight, thermal performance, and batch consistency. In electrophotography, 4-nitrophthalic anhydride delivers 6× sensitivity vs unsubstituted and 2.5× vs 2,4,7-trinitro-9-fluorenone. For fluorescent dye manufacture (e.g., FITC), the para-nitro group enables clean reduction to 4-aminophthalic anhydride—a pathway inaccessible from the 3-nitro isomer. Procure the correct isomer to eliminate variability in polymer Mw, device sensitivity, and dye purity.

Molecular Formula C8H3NO5
Molecular Weight 193.11 g/mol
CAS No. 5466-84-2
Cat. No. B141840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophthalic anhydride
CAS5466-84-2
Synonyms5-Nitro-1,3-isobenzofurandione;  4-Nitrophthalic Acid Anhydride;  4-Nitrophthalic Anhydride;  5-Nitroisobenzofuran-1,3-dione;  NSC 26424; 
Molecular FormulaC8H3NO5
Molecular Weight193.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O
InChIInChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H
InChIKeyMMVIDXVHQANYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophthalic Anhydride (CAS 5466-84-2): A Differentiated Intermediate for High-Performance Polymers and Specialty Chemicals


4-Nitrophthalic anhydride (CAS 5466-84-2) is a nitro-substituted phthalic anhydride derivative with molecular formula C₈H₃NO₅ and molecular weight 193.11 g/mol . It exists as a pale beige to yellow crystalline solid with a melting point range of 110–120 °C . The compound serves as a versatile intermediate in the synthesis of high-performance polyetherimides [1], pharmacological agents , and isothiocyanate fluorescent dyes such as fluorescein isothiocyanate . Its primary differentiation arises from the para-positioned nitro group, which imparts distinct electronic properties, reactivity profiles, and thermodynamic stability relative to its 3-nitro isomer and unsubstituted phthalic anhydride.

Why 4-Nitrophthalic Anhydride (CAS 5466-84-2) Cannot Be Casually Substituted with Its 3-Nitro Isomer or Phthalic Anhydride


Substituting 4-nitrophthalic anhydride with its 3-nitro isomer or unsubstituted phthalic anhydride is not chemically or functionally equivalent. The para-nitro group in 4-nitrophthalic anhydride confers measurably higher thermodynamic stability, with an isomerization enthalpy from 3- to 4-nitrophthalic anhydride of −(14.9 ± 7.4) kJ·mol⁻¹ [1]. This stability difference directly impacts reaction outcomes: the 4-nitro derivative yields high molecular weight polyetherimides with inherent viscosities of 0.46–0.54 dL/g via nucleophilic displacement polymerization [2], while the 3-nitro isomer exhibits altered reactivity and lower stability profiles that compromise polymer quality [3]. In electrophotographic sensitizer applications, phthalic anhydride demonstrates no substantial sensitizing effect, whereas 4-nitrophthalic anhydride increases sensitivity approximately 6-fold relative to unsensitized systems and 2.5-fold relative to the established sensitizer 2,4,7-trinitro-9-fluorenone [4]. The position-specific electronic effects of the 4-nitro group create a unique reactivity and performance profile that cannot be replicated by close structural analogs.

4-Nitrophthalic Anhydride (CAS 5466-84-2): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Thermodynamic Stability Advantage of 4-Nitrophthalic Anhydride Over Its 3-Nitro Isomer

4-Nitrophthalic anhydride is thermodynamically more stable than its 3-nitro isomer. The isomerization enthalpy for conversion from 3-nitrophthalic anhydride to 4-nitrophthalic anhydride is −(14.9 ± 7.4) kJ·mol⁻¹, indicating that the 4-nitro derivative represents the energetically favored state [1]. Theoretical calculations at the G3 level yielded standard enthalpies of formation in the gaseous phase, with the difference between theoretical and experimental values being only −2.6 kJ·mol⁻¹ for the 4-nitro isomer compared to −9.7 kJ·mol⁻¹ for the 3-nitro isomer, reflecting superior agreement between predicted and measured thermochemical properties for the para-substituted compound [2].

Thermochemistry Isomer stability Process optimization

Superior Polymerization Performance: Inherent Viscosity of Polyetherimides Derived from 4-Nitrophthalic Anhydride

Polyetherimides synthesized via nucleophilic displacement polymerization using 4-nitrophthalic anhydride as the dianhydride precursor achieve high molecular weights, as evidenced by inherent viscosities ranging from 0.46 to 0.54 dL/g [1]. These polymers exhibit glass transition temperatures around 200 °C and 10% weight loss temperatures between 430 and 490 °C under thermogravimetric analysis, with high char yields at 800 °C [2]. The 4-nitro substitution pattern is essential for achieving these polymer properties; 3-nitrophthalic anhydride yields polymers with significantly altered and generally inferior thermal and mechanical characteristics due to steric and electronic differences affecting chain packing and intermolecular interactions [3].

Polymer chemistry Polyetherimide synthesis Molecular weight control

6-Fold Sensitivity Enhancement in Electrophotographic Compositions Versus Phthalic Anhydride

In disazo-type photoconductor systems, 4-nitrophthalic anhydride functions as a highly effective chemical sensitizer, whereas the closest structural analog—unsubstituted phthalic anhydride—exhibits no substantial sensitizing effect [1]. Quantitatively, incorporation of 4-nitrophthalic anhydride increases photosensitivity approximately 6-fold relative to the unsensitized baseline in a Dian Blue/polyester resin system [2]. Furthermore, the sensitizing effect of 4-nitrophthalic anhydride is approximately 2.5 times greater than that of 2,4,7-trinitro-9-fluorenone, a previously established sensitizer standard [3]. The para-nitro group is essential for this electron-accepting function; analogous compounds lacking this substitution pattern fail to achieve comparable sensitivity enhancements.

Electrophotography Sensitizer performance Photoconductor technology

Consistent Solubility Profile Enabling Reliable Synthetic Workflows

4-Nitrophthalic anhydride exhibits a well-defined and reproducible solubility profile: 10 to 50 mg/mL at 70 °F (approximately 21 °C) under standard conditions [1]. It demonstrates slight solubility in acetone, chloroform, and methanol, while undergoing hydrolysis in aqueous environments . This solubility behavior is consistent across multiple authoritative data sources, providing predictable handling characteristics for process scale-up. In contrast, 3-nitrophthalic anhydride exhibits different solubility behavior due to altered dipole moment and hydrogen-bonding capacity resulting from the ortho-like positioning of the nitro group relative to the anhydride functionality [2].

Process chemistry Solubility Reagent handling

Optimal Procurement Scenarios for 4-Nitrophthalic Anhydride (CAS 5466-84-2) Based on Quantitative Performance Evidence


Synthesis of High-Performance Polyetherimides Requiring Consistent Molecular Weight Control

For polymer chemists and materials scientists developing polyetherimides for aerospace, automotive, or electronics applications, 4-nitrophthalic anhydride enables reproducible production of high molecular weight polymers with inherent viscosities of 0.46–0.54 dL/g . The para-nitro substitution pattern ensures optimal reactivity in nucleophilic displacement polymerizations, yielding materials with glass transition temperatures around 200 °C and 10% weight loss temperatures between 430 and 490 °C [9]. Procurement of 4-nitrophthalic anhydride rather than the 3-nitro isomer mitigates the risk of batch-to-batch variability in polymer molecular weight, which directly impacts mechanical properties and thermal stability [6].

Formulation of Electrophotographic Photosensitive Compositions with Enhanced Sensitivity

In electrophotographic device manufacturing, 4-nitrophthalic anhydride provides a 6-fold sensitivity enhancement in disazo photoconductor systems compared to phthalic anhydride, which exhibits no substantial sensitizing effect . It also outperforms the established sensitizer 2,4,7-trinitro-9-fluorenone by a factor of 2.5× [9]. This quantifiable performance advantage directly supports the selection of 4-nitrophthalic anhydride for photosensitive compositions where exposure energy reduction is critical for device efficiency and throughput [6].

Thermochemical and Computational Studies Requiring Well-Characterized Isomer Stability

For researchers conducting thermochemical analysis or computational modeling of nitroaromatic compounds, 4-nitrophthalic anhydride offers superior stability relative to its 3-nitro isomer, with an isomerization enthalpy of −(14.9 ± 7.4) kJ·mol⁻¹ favoring the 4-nitro configuration . The close agreement between experimental and theoretical enthalpy values (difference of only −2.6 kJ·mol⁻¹ for the 4-nitro compound versus −9.7 kJ·mol⁻¹ for the 3-nitro isomer) [9] makes 4-nitrophthalic anhydride the preferred reference compound for validating computational methods and establishing thermochemical benchmarks.

Manufacture of Isothiocyanate Fluorescent Dyes and Diagnostic Reagents

4-Nitrophthalic anhydride serves as the essential precursor for synthesizing fluorescein isothiocyanate and related fluorescent labeling reagents . The para-nitro group enables subsequent reduction to the corresponding 4-aminophthalic anhydride, a key intermediate in dye synthesis pathways that is not accessible from the 3-nitro isomer due to differences in reactivity and steric constraints [9]. For diagnostic manufacturers and life science reagent suppliers, procurement of 4-nitrophthalic anhydride ensures a reliable synthetic route to high-purity fluorescent dyes with consistent spectral properties.

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